4-Cyano-3-nitrobenzoic acid
Overview
Description
4-Cyano-3-nitrobenzoic acid is an organic compound with the molecular formula C8H4N2O4. It is a derivative of benzoic acid, featuring both a cyano group (-CN) and a nitro group (-NO2) attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyano-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-cyanobenzoic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 4-Cyano-3-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyano-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyano-3-nitrobenzoic acid is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications .
Comparison with Similar Compounds
4-Cyano-3-nitrobenzoic acid can be compared with other similar compounds such as:
4-Cyanobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid:
4-Cyano-3-aminobenzoic acid: Formed by the reduction of this compound, with different chemical properties and applications.
The uniqueness of this compound lies in the presence of both the cyano and nitro groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
4-cyano-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPRJKPSKHSUDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623133 | |
Record name | 4-Cyano-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153775-42-9 | |
Record name | 4-Cyano-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-cyano-3-nitrobenzoic acid in iridium-catalyzed reactions?
A1: this compound acts as a ligand precursor in the formation of cyclometalated iridium complexes. These complexes serve as highly effective catalysts for various enantioselective organic transformations. [, , , , , ]
Q2: How does this compound interact with iridium to form the catalytic complex?
A2: this compound undergoes cyclometalation with iridium precursors like [Ir(cod)Cl]2 (cod = 1,5-cyclooctadiene). This involves the formation of an iridium-carbon bond with the aromatic ring of the benzoic acid derivative and an iridium-oxygen bond with the carboxylate group, creating a stable, chiral environment around the iridium center. [, , , , , ]
Q3: What types of reactions are catalyzed by iridium complexes containing this compound as a ligand?
A3: These iridium complexes, often used with chiral phosphine ligands like (S)-SEGPHOS or (R)-SEGPHOS, excel in catalyzing enantioselective carbonyl additions. Examples from the provided research include:
- Carbonyl Crotylation: Using α-methyl allyl acetate, these catalysts enable the addition of a crotyl group to aldehydes or alcohols with high anti-diastereoselectivity and enantioselectivity. [, ]
- Carbonyl (Hydroxymethyl)allylation: This reaction allows for the enantioselective addition of a (hydroxymethyl)allyl group to aldehydes or alcohols using allyl carbonates. []
- Carbonyl (Trimethylsilyl)allylation: This reaction employs α-(trimethylsilyl)allyl acetate for the enantioselective addition of a (trimethylsilyl)allyl group to aldehydes or alcohols. []
- Double Diastereo- and Enantioselective Crotylation: This reaction enables the synthesis of complex polypropionate stereopolyads by reacting α-methylallyl acetate with 1,3-diols. []
Q4: What are the advantages of using these iridium catalysts derived from this compound?
A4: These catalysts offer several advantages:
- High Stereoselectivity: They provide excellent control over enantio- and diastereoselectivity in the formation of complex chiral molecules. [, , , , , ]
- Mild Reaction Conditions: Reactions often proceed efficiently under mild conditions, including lower temperatures, which can be beneficial for sensitive substrates. []
- Operational Simplicity: Some catalytic systems are generated in situ, simplifying reaction setups. [] Alternatively, isolable precatalysts offer enhanced performance and broader reaction scope. []
- Atom Economy: These reactions often avoid the use of stoichiometric organometallic reagents, leading to less waste and improved sustainability. []
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